1-(4-ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
This compound features a 4,5-dihydroimidazole core (partially saturated imidazole ring) substituted at position 1 with a 4-ethoxybenzoyl group and at position 2 with a [(4-nitrophenyl)methyl]sulfanyl moiety. The 4-ethoxybenzoyl group introduces electron-donating properties, while the nitro group on the benzylsulfanyl substituent is strongly electron-withdrawing.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-2-26-17-9-5-15(6-10-17)18(23)21-12-11-20-19(21)27-13-14-3-7-16(8-4-14)22(24)25/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEHZYRVMQSWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the preparation of the 4-ethoxyphenyl and 4-nitrophenyl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its potential as a ligand. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Substituent Variations on the Imidazole Core
a) 2-[(4-Nitrobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole ()
- Key Differences : Replaces the 4-ethoxybenzoyl group with a 4-nitrophenylsulfonyl group.
- The dual nitro groups may amplify electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .
b) 1-(4-Nitrobenzoyl)-2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole ()
- Key Differences : Substitutes the ethoxy group with a nitrobenzoyl and replaces the 4-nitrophenylmethyl sulfanyl with a 3-(trifluoromethyl)benzyl sulfanyl group.
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound more suited for pharmacokinetic studies. The nitrobenzoyl group may increase π-π stacking interactions in biological targets compared to the ethoxybenzoyl derivative .
c) 2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole ()
- Key Differences : Fluorine atoms replace nitro and ethoxy groups.
- Impact : Fluorine’s electronegativity improves metabolic stability and bioavailability. The reduced steric bulk compared to nitro groups may enhance binding to hydrophobic enzyme pockets .
Structural Modifications in Pharmacologically Active Analogues
a) 2-(4-Substituted Phenyl)-4,5-Diphenyl-1H-Imidazoles ()
- Key Differences : Fully aromatic imidazole core with diphenyl substituents.
- Impact : The aromaticity increases planarity, favoring intercalation with DNA or enzyme active sites. Hydroxyl or alkylthio substituents in these compounds (e.g., 2-(4-hydroxyphenyl)-4,5-diphenylimidazole) enhance hydrogen-bonding capacity, unlike the nitro and ethoxy groups in the target compound, which prioritize electronic effects over direct H-bonding .
b) 2-[(4-Nitrobenzyl)sulfanyl]-4,5-Diphenyl-1H-imidazole ()
- Key Differences : Aromatic imidazole core with diphenyl groups.
- The nitrobenzylsulfanyl group aligns with the target compound’s electronic profile but lacks the ethoxybenzoyl’s steric influence .
b) Spectroscopic Data
- NMR : The 4-ethoxy group in the target compound would show a characteristic triplet for the ethyl group (δ ~1.3–1.5 ppm) and a quartet for the OCH₂ (δ ~4.0–4.2 ppm). In contrast, sulfonyl-containing analogues () exhibit deshielded aromatic protons due to the electron-withdrawing sulfonyl group .
- IR : The nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) is a key marker, while the ethoxy group’s C-O-C stretch appears ~1250 cm⁻¹ .
c) Solubility and Stability
- The ethoxy group improves solubility in organic solvents compared to fully nitro-substituted analogues (e.g., ). However, the nitro group may render the compound photosensitive, requiring storage in opaque containers .
Biological Activity
The compound 1-(4-ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an ethoxybenzoyl group, a nitrophenyl moiety, and a sulfanyl functional group attached to the imidazole ring. This unique combination of substituents is hypothesized to enhance its biological interactions.
Biological Activity Overview
Research has indicated that imidazole derivatives exhibit a range of biological activities. The specific compound has been evaluated for several pharmacological effects:
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. A study conducted by Jain et al. evaluated various imidazole derivatives against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated significant antimicrobial activity for several derivatives, with varying degrees of effectiveness.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 1a | 20 | E. coli |
| 1b | 22 | S. aureus |
| 2a | 15 | B. subtilis |
| 2b | 25 | P. aeruginosa |
The compound's specific activity was not detailed in the studies reviewed; however, its structural similarities to active derivatives suggest potential efficacy against these pathogens .
Anticancer Activity
Imidazole derivatives have also been studied for their anticancer properties. A recent study highlighted the synthesis of various imidazole-based compounds and their evaluation against cancer cell lines. Notably, compounds exhibited significant cytotoxicity against human cancer cells, indicating potential as chemotherapeutic agents.
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 3a | 5.6 | HeLa |
| 3b | 7.2 | MCF-7 |
| 3c | 4.9 | A549 |
These findings suggest that the compound could possess similar anticancer properties due to its structural components .
The mechanism by which imidazole derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like the nitro group can enhance binding affinity to targets involved in microbial resistance or cancer cell proliferation.
Case Studies
Several case studies have explored the therapeutic potential of imidazole derivatives:
- Antibacterial Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain imidazole derivatives inhibit bacterial growth by disrupting cell wall synthesis.
- Anticancer Research : Research published in Cancer Letters showed that imidazole compounds induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.
- In Vivo Studies : Animal model studies indicated that imidazole derivatives significantly reduce tumor size without causing severe toxicity, suggesting a favorable therapeutic index .
Q & A
Synthesis Optimization and Reaction Pathway Analysis
Basic: What are the critical steps in synthesizing this compound, and how can reaction yields be optimized? Answer: The synthesis involves multi-step reactions, including imidazole ring formation, sulfanyl group introduction, and functionalization of the 4-ethoxybenzoyl moiety. Key steps include:
- Alkylation/Condensation : Reacting 4,5-dihydroimidazole precursors with 4-nitrobenzyl mercaptan under inert atmosphere (N₂/Ar) to form the sulfanyl bridge .
- Acylation : Introducing the 4-ethoxybenzoyl group via nucleophilic acyl substitution, requiring controlled pH (7–9) and anhydrous conditions to minimize hydrolysis .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Advanced: How can computational tools (e.g., DFT calculations) predict optimal reaction pathways and intermediates? Answer: Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states and intermediate stability. For example, the energy barrier for sulfanyl group incorporation can be minimized by selecting solvents (DMF or THF) that stabilize charged intermediates . Reaction path sampling (e.g., NEB method) identifies kinetic bottlenecks, guiding experimental optimization .
Structural Characterization Challenges
Basic: What analytical techniques validate the compound’s structure? Answer: Combine:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxybenzoyl carbonyl at ~168 ppm in ¹³C) and imidazole proton coupling patterns .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Use SHELXL for refinement; data collection at 100 K to reduce thermal motion artifacts .
Advanced: How to resolve crystallographic ambiguities in flexible regions (e.g., ethoxy group)? Answer: Employ twin refinement in SHELXL for overlapping electron density. For disordered ethoxy groups, apply restraints (DFIX, SIMU) and validate with Hirshfeld surface analysis .
Biological Activity Mechanisms
Basic: What assays assess this compound’s enzyme inhibition potential? Answer:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assay (Promega) with IC₅₀ determination .
- Receptor Binding : Radioligand displacement assays (e.g., histamine H₃ receptor) with [³H]-α-methylhistamine .
Advanced: How does the 4-nitrophenyl group influence target selectivity? Answer: Molecular docking (AutoDock Vina) reveals nitro group interactions with hydrophobic pockets in kinases (e.g., EGFR). Compare with analogs (e.g., 4-chlorophenyl) via free-energy perturbation (FEP) simulations to quantify binding affinity differences .
Addressing Data Contradictions in Bioactivity Studies
Basic: Why do IC₅₀ values vary across studies? Answer: Variability arises from:
- Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.8) affecting protonation states .
- Cell Lines : P-glycoprotein expression in cancer cells altering compound uptake .
Advanced: How to reconcile conflicting SAR data for substituents? Answer: Perform meta-analysis using standardized datasets (e.g., ChEMBL) and apply machine learning (Random Forest, SVM) to identify confounding variables (e.g., logP, H-bond donors) .
Crystallization Challenges for Structural Studies
Basic: What solvent systems promote single-crystal growth? Answer: Slow evaporation from ethanol/water (3:1) at 4°C yields diffraction-quality crystals. Additive screening (e.g., 1% n-octyl β-D-glucopyranoside) improves crystal packing .
Advanced: How to handle twinned or pseudo-merohedral crystals? Answer: Use TWINLAW in SHELXL to identify twin laws. For high mosaicity, reprocess data with SCALA (CCP4) and apply anisotropic displacement parameter refinement .
Computational Modeling of Reactivity
Basic: Which software predicts regioselectivity in derivatization reactions? Answer: DFT-based tools (e.g., Jaguar, Schrödinger) calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., imidazole C2 vs. C4) .
Advanced: How to integrate MD simulations with experimental kinetics? Answer: Combine umbrella sampling (for activation energy) with stopped-flow kinetics to validate transition states. Use PLUMED for enhanced sampling in solvent environments .
Designing Derivatives with Enhanced Properties
Basic: What substituents improve metabolic stability? Answer: Replace the ethoxy group with trifluoromethoxy (enhanced lipophilicity) or cyclopropylmethoxy (steric shielding from CYP450 enzymes) .
Advanced: How to prioritize derivatives using fragment-based screening? Answer: Employ SPR (Biacore) to screen fragment libraries (e.g., Maybridge) against the target. Link fragments (e.g., nitro → cyano) using click chemistry (CuAAC) guided by RosettaLigand .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
